molecular formula C9H18N2 B8538194 4-(Azetidin-1-yl)cyclohexan-1-amine

4-(Azetidin-1-yl)cyclohexan-1-amine

Cat. No. B8538194
M. Wt: 154.25 g/mol
InChI Key: DXANZLQQBUEYIM-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

tert-butyl N-[4-(azetidin-1-yl)cyclohexyl]carbamate (Intermediate 227; 260 mg, 1.01 mmol) was taken up in DCM (3 mL) and TFA (2 mL) and stirred at ambient temperature for 3 hours.
Name
tert-butyl N-[4-(azetidin-1-yl)cyclohexyl]carbamate
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Intermediate 227
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([CH:5]2[CH2:10][CH2:9][CH:8]([NH:11]C(=O)OC(C)(C)C)[CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[N:1]1([CH:5]2[CH2:10][CH2:9][CH:8]([NH2:11])[CH2:7][CH2:6]2)[CH2:2][CH2:3][CH2:4]1

Inputs

Step One
Name
tert-butyl N-[4-(azetidin-1-yl)cyclohexyl]carbamate
Quantity
260 mg
Type
reactant
Smiles
N1(CCC1)C1CCC(CC1)NC(OC(C)(C)C)=O
Step Two
Name
Intermediate 227
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCC1)C1CCC(CC1)NC(OC(C)(C)C)=O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(CCC1)C1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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